Glycerol-2-13C
Overview
Description
Mechanism of Action
Target of Action
Glycerol-2-13C is a labeled form of glycerol, a versatile compound that has a wide variety of applications . It is primarily used as an intermediate, solvent, protein stabilizer, cell growth media reagent, and internal standard .
Biochemical Pathways
This compound, as a labeled form of glycerol, is likely involved in similar biochemical pathways as glycerol. Glycerol is a key component in glycolysis and gluconeogenesis, serving as a substrate for these metabolic pathways .
Biochemical Analysis
Biochemical Properties
Glycerol-2-13C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, it is involved in the co-metabolism of glycerol and glucose . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in E. coli, it affects the distribution of fluxes through the central carbon metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the regulation of flux redistribution, which is controlled by the ArcA regulatory system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the co-metabolism of glycerol and glucose in E. coli .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol-2-13C can be synthesized through several methods. One common approach involves the reduction of [2-13C]glyceraldehyde using sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the selective reduction of the aldehyde group to a hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and advanced synthesis techniques to ensure high isotopic purity. The process often includes multiple purification steps, such as distillation and crystallization, to obtain the final product with the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Glycerol-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include glyceraldehyde-2-13C, dihydroxyacetone-2-13C, and various chlorinated glycerol derivatives .
Scientific Research Applications
Glycerol-2-13C has a wide range of applications in scientific research:
Comparison with Similar Compounds
Glycerol-1,3-13C2: This compound has carbon-13 isotopes at the first and third carbon positions of glycerol.
Glycerol-13C3: This compound has carbon-13 isotopes at all three carbon positions of glycerol.
1,3-Dihydroxyacetone-2-13C: This compound is a labeled derivative of dihydroxyacetone with a carbon-13 isotope at the second carbon position.
Uniqueness: Glycerol-2-13C is unique due to its specific labeling at the second carbon position, which provides distinct advantages in metabolic studies and NMR spectroscopy. This selective labeling allows for precise tracking of metabolic pathways and detailed structural analysis of molecules .
Properties
IUPAC Name |
(213C)propane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436367 | |
Record name | Glycerol-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82425-96-5 | |
Record name | Glycerol-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using Glycerol-2-13C in protein NMR studies?
A1: Both provided research articles [, ] highlight the use of Glycerol-2-13C, alongside specific NMR techniques, to achieve increased resolution of aromatic cross peaks in protein NMR spectra. This isotopic labeling strategy helps overcome spectral overlap issues often encountered in larger proteins, facilitating more detailed structural analysis.
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